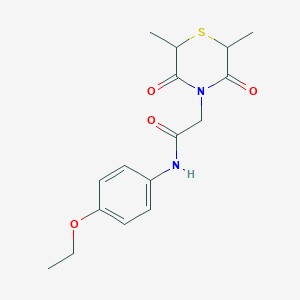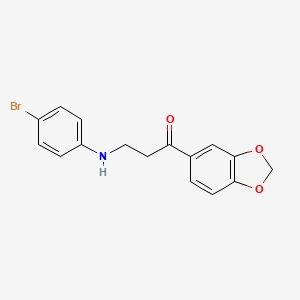
Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a triazole moiety substituted with a bromine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 3-methyl-1,2,4-triazole with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Piperidine ring formation: The piperidine ring can be synthesized by reacting a suitable precursor, such as 4-piperidone, with appropriate reagents.
Coupling of the triazole and piperidine rings: The brominated triazole is then coupled with the piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Introduction of the tert-butyl ester group: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol using an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazole derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, affecting the triazole and piperidine rings.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products:
- Substituted triazole derivatives
- Oxidized or reduced forms of the compound
- Carboxylic acid derivative from ester hydrolysis
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: It may be explored for use in the development of new pesticides or herbicides.
作用机制
The mechanism of action of tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, and the presence of the bromine atom and piperidine ring can enhance its binding affinity and specificity.
相似化合物的比较
- Tert-butyl 4-(5-chloro-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-fluoro-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(5-iodo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) in the triazole ring can significantly affect the compound’s reactivity, stability, and biological activity.
- Binding Affinity: The size and electronegativity of the halogen atoms can influence the compound’s binding affinity to biological targets, with bromine often providing a balance between size and reactivity.
- Chemical Stability: Compounds with different halogen substituents may exhibit varying degrees of chemical stability, impacting their suitability for different applications.
属性
IUPAC Name |
tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN4O2/c1-9-15-11(14)18(16-9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADTWUXPQMRIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-indole-5-carboxamide](/img/structure/B2650466.png)

![3-(3-chloro-4-fluorophenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2650468.png)
![2-[3-(Trifluoromethyl)phenoxy]quinoxaline](/img/structure/B2650469.png)
![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2650470.png)


![2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2650475.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2650477.png)
![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2650478.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2650483.png)
